molecular formula C13H12F2N2O B2544128 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline CAS No. 2202286-86-8

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline

Cat. No.: B2544128
CAS No.: 2202286-86-8
M. Wt: 250.249
InChI Key: ODINUSHUXSEJNG-UHFFFAOYSA-N
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Description

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline is a chemical compound known for its potent inhibitory effects on the proto-oncogene c-Met kinase receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline typically involves the reaction of 3,3-difluorocyclobutanol with quinazoline derivatives under specific conditions. One common method includes the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then reacted with quinazoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various quinazoline derivatives with altered functional groups.

Scientific Research Applications

4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its inhibition of the c-Met kinase receptor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline involves the inhibition of the c-Met kinase receptor. This receptor is involved in various cellular processes, including growth, survival, and metastasis of cancer cells. By inhibiting this receptor, the compound can potentially halt the progression of certain cancers.

Comparison with Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    3,3-Difluorocyclobutanol: A related compound used in similar synthetic applications.

Uniqueness: 4-[(3,3-Difluorocyclobutyl)methoxy]quinazoline stands out due to its specific inhibition of the c-Met kinase receptor, making it a promising candidate for targeted cancer therapies.

Properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O/c14-13(15)5-9(6-13)7-18-12-10-3-1-2-4-11(10)16-8-17-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODINUSHUXSEJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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